Di-tert-butyl benzylimidodicarbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

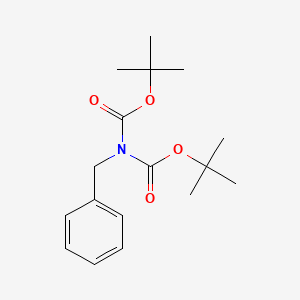

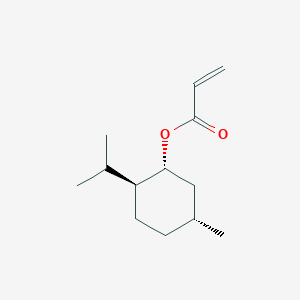

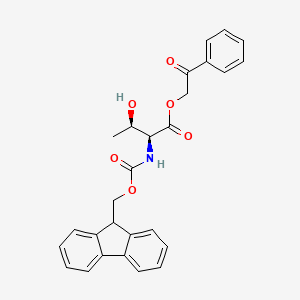

Di-tert-butyl benzylimidodicarbonate is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Synthesis Analysis

The synthesis of Di-tert-butyl benzylimidodicarbonate involves two stages . In the first stage, benzylamine is reacted in dichloromethane at 20°C for 0.5 hours. In the second stage, di-tert-butyl dicarbonate is reacted with 4-dimethylaminopyridine at 80°C for 2 hours .Molecular Structure Analysis

The IUPAC name of Di-tert-butyl benzylimidodicarbonate is tert-butyl benzyl (tert-butoxycarbonyl)carbamate . The InChI code for the compound is 1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 .科学研究应用

Di-tert-butyl benzylimidodicarbonate: A Comprehensive Analysis

Protecting Group in Organic Synthesis: Di-tert-butyl benzylimidodicarbonate is likely used as a protecting group for carboxylic acids and alcohols in organic synthesis. Protecting groups like this are essential for preventing unwanted reactions at reactive sites during complex chemical syntheses .

Pharmaceutical Testing: This compound may be used in pharmaceutical testing as a reference standard to ensure accurate results during drug development and quality control processes .

Peptide Synthesis: It could be involved in peptide synthesis, acting as a protecting and activating agent for amino acids, facilitating the formation of dipeptides without the need for additional catalysts or coupling reagents .

Radical Initiator: Similar compounds, such as di-tert-butyl peroxide, are used as radical initiators in organic chemistry to promote certain reactions, suggesting that di-tert-butyl benzylimidodicarbonate might serve a similar purpose .

TADF Emitters in Display Technology: While not directly mentioned, related compounds have been used in the development of thermally activated delayed fluorescence (TADF) emitters for display and lighting applications, indicating potential use in this field as well .

Synthon in Organic Electrophiles Modification: The compound might act as a general synthon for the modification of organic electrophiles, which is crucial in the synthesis of complex organic molecules .

作用机制

Target of Action

Di-tert-butyl benzylimidodicarbonate, also known as Di-tert-butyl-iminodicarboxylate , is an organic compound that is primarily used as a reagent in organic synthesis . It is used in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom.

Mode of Action

The compound interacts with its targets (alkyl halides) through a chemical reaction known as nucleophilic substitution. In this reaction, the alkyl halide acts as an electrophile (electron-loving) and the Di-tert-butyl benzylimidodicarbonate acts as a nucleophile (nucleus-loving). The nucleophile donates an electron pair to the electrophile, resulting in the formation of a new bond .

Biochemical Pathways

The biochemical pathways affected by Di-tert-butyl benzylimidodicarbonate are those involved in the synthesis of primary amines. Primary amines are organic compounds that contain a nitrogen atom with a single bond to a carbon atom. They are key building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers .

Result of Action

The result of the action of Di-tert-butyl benzylimidodicarbonate is the formation of primary amines from alkyl halides. This transformation is valuable in organic synthesis, enabling the creation of a wide variety of complex organic molecules .

Action Environment

The action of Di-tert-butyl benzylimidodicarbonate is influenced by various environmental factors. For example, the reaction with alkyl halides is typically carried out in an organic solvent at controlled temperatures . The choice of solvent and temperature can significantly influence the reaction rate and the yield of the desired product.

属性

IUPAC Name |

tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCBDIQXSNCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)